molecular formula C40H38N4O2 B14200572 N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine] CAS No. 832731-36-9

N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine]

Cat. No.: B14200572
CAS No.: 832731-36-9
M. Wt: 606.8 g/mol
InChI Key: HHIZJALZMZZBDA-UHFFFAOYSA-N
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Description

N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine] is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine] typically involves the reaction of N-phenyl-N′-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine with a peroxide source under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and solvent composition, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine] undergoes various types of chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of radical species.

    Reduction: The diamine groups can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Electrophilic reagents like halogens (Cl~2~, Br2) or nitrating agents (HNO~3~/H~2~SO~4~) are employed.

Major Products Formed

    Oxidation: Formation of radical intermediates and subsequent products.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine] has a wide range of applications in scientific research:

    Chemistry: Used as a radical initiator in polymerization reactions.

    Biology: Investigated for its potential as an antioxidant due to its peroxide and diamine groups.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: Utilized as a stabilizer in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N1,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine] involves the generation of radical species through the cleavage of the peroxide bond. These radicals can then interact with various molecular targets, including lipids, proteins, and nucleic acids, leading to oxidative modifications. The diamine groups can also participate in redox reactions, further contributing to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N′-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine
  • 4-(1-Methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]aniline

Uniqueness

N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine] is unique due to the presence of both peroxide and diamine functional groups, which impart distinct reactivity and potential applications. The combination of these groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

832731-36-9

Molecular Formula

C40H38N4O2

Molecular Weight

606.8 g/mol

IUPAC Name

4-N-phenyl-1-N-(1-phenylethyl)-4-N-(N-[4-(1-phenylethylamino)phenyl]anilino)peroxybenzene-1,4-diamine

InChI

InChI=1S/C40H38N4O2/c1-31(33-15-7-3-8-16-33)41-35-23-27-39(28-24-35)43(37-19-11-5-12-20-37)45-46-44(38-21-13-6-14-22-38)40-29-25-36(26-30-40)42-32(2)34-17-9-4-10-18-34/h3-32,41-42H,1-2H3

InChI Key

HHIZJALZMZZBDA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC=C(C=C2)N(C3=CC=CC=C3)OON(C4=CC=CC=C4)C5=CC=C(C=C5)NC(C)C6=CC=CC=C6

Origin of Product

United States

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